

Physical properties of 3-Chloro-4-(hydroxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B1430783

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Chloro-4-(hydroxymethyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

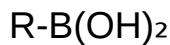
3-Chloro-4-(hydroxymethyl)phenylboronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, it serves as a critical building block, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern—featuring a chloro group, a hydroxymethyl group, and a boronic acid moiety—offers multiple points for molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its core physical and chemical properties, offering a foundational understanding for its effective handling, characterization, and application in a research and development setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the cornerstone of any scientific investigation. The structural and identity parameters for **3-Chloro-4-(hydroxymethyl)phenylboronic acid** are summarized below.

Identifier	Value
CAS Number	1190875-60-5 [1] [2]
Molecular Formula	C ₇ H ₈ BClO ₃ [2]
Molecular Weight	186.40 g/mol [2]
IUPAC Name	(3-chloro-4-(hydroxymethyl)phenyl)boronic acid
Synonyms	3-chloro-4-(hydroxymethyl)phenylboronic acid
InChI	1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
InChIKey	GPDIABAAAASRGZ-UHFFFAOYSA-N

Physicochemical Properties


The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation approaches.

Property	Value / Description
Appearance	White to off-white solid or powder.
Melting Point	Data for this specific compound is not widely published. However, related structures such as 3-Chloro-4-fluorophenylboronic acid melt at 242-247 °C, and 4-(Hydroxymethyl)phenylboronic acid melts at 251-256 °C.[3][4] An experimentally determined high melting point is expected.
Solubility	Specific solubility data is limited. By analogy to phenylboronic acid, it is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and poorly soluble in nonpolar solvents such as hexanes.[5][6]
pKa	The predicted pKa for the closely related 3-fluoro-4-(hydroxymethyl)phenylboronic acid is approximately 7.45[7], suggesting this compound is a mild Lewis acid.[5]
Purity	Commercially available with purities typically ranging from 95% to 98%.

Stability, Storage, and Handling

Dehydration and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium is driven by the removal of water, often thermally or under vacuum. The presence of boroxine is common in solid samples of boronic acids and can affect reactivity and stoichiometry in subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Reversible dehydration of boronic acid monomers to a cyclic boroxine.

Recommended Storage

To minimize dehydration and degradation, **3-Chloro-4-(hydroxymethyl)phenylboronic acid** should be stored under controlled conditions. The recommended storage is in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).

Safety and Handling

Based on available safety data, this compound should be handled with standard laboratory precautions.

- GHS Classification: Signal word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

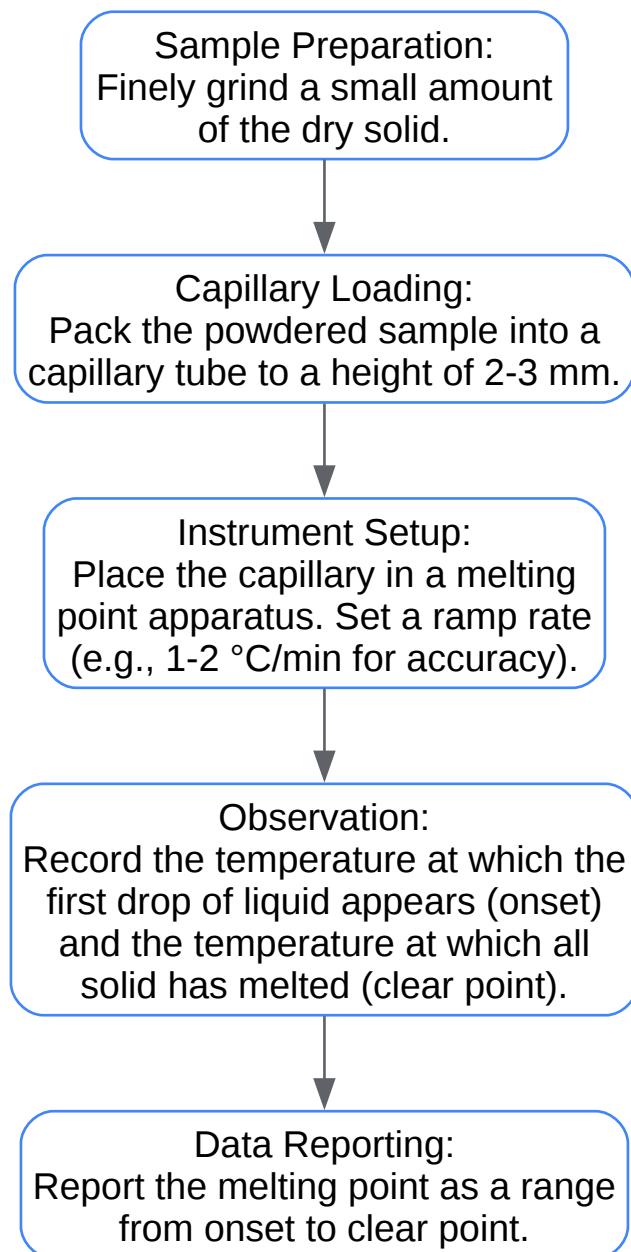
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the compound. While a specific, published spectrum for this exact molecule is not readily available, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals:
 - Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear as multiplets or doublets in the aromatic region (~7.0-8.0 ppm), with their specific splitting patterns determined by their coupling to each other.
 - Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm is expected for the two methylene protons.
 - Hydroxyl Protons (-CH₂OH and -B(OH)₂): These protons will appear as broad singlets that are exchangeable with D₂O. The boronic acid hydroxyls often present as a very broad signal.
- ^{13}C NMR: The carbon spectrum will provide information on the carbon skeleton. Expected signals include those for the six unique aromatic carbons (one ipso-carbon attached to boron, which may be broad or undetectable) and one signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.[8]
- ^{11}B NMR: This technique is specific for boron-containing compounds. Arylboronic acids typically exhibit a broad signal in the range of 27-30 ppm, confirming the presence of the sp²-hybridized boron atom.[8][9]


Experimental Methodologies: Foundational Protocols

The following sections describe the standard, self-validating experimental workflows for determining key physical properties. The causality behind each step is explained to provide

field-proven insight.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, providing an indication of purity.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid sample.

Expertise & Causality:

- Grinding the sample (A): Ensures uniform heat distribution throughout the sample.
- Tight packing (B): Prevents air pockets that can cause inconsistent heating and inaccurate readings.
- Slow ramp rate (C): A slow heating rate near the expected melting point is critical to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate range. A narrow range (e.g., < 2 °C) is indicative of high purity.

Protocol: NMR Sample Preparation (for ^1H NMR)

Objective: To prepare a solution of the compound suitable for analysis by NMR spectroscopy to confirm its chemical structure.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons like hydroxyl groups.
- Sample Weighing: Accurately weigh approximately 5-10 mg of **3-Chloro-4-(hydroxymethyl)phenylboronic acid** directly into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Trustworthiness & Self-Validation: The resulting spectrum must be self-consistent. The integration of the signals should correspond to the number of protons in the proposed structure (e.g., a 3:2 ratio for aromatic vs. methylene protons). The chemical shifts and splitting patterns

must also align with established principles of NMR spectroscopy for the given functional groups and their relative positions.

References

- Capot Chemical. Specifications of (3-chloro-4-(hydroxymethyl)phenyl)boronic acid. [Link][5]
- Chemsrcc. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. [Link][8]
- Wikipedia. Phenylboronic acid. [Link][10]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Weber, M. et al.
- SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. parchem.com [parchem.com]
- 2. capotchem.com [capotchem.com]
- 3. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrcc [chemsrc.com]
- 4. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-fluoro-4-(hydroxyMethyl)phenylboronic acid | 1082066-52-1 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Physical properties of 3-Chloro-4-(hydroxymethyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1430783#physical-properties-of-3-chloro-4-hydroxymethyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com